molecular formula C16H10Cl2N2O B11019589 (2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide

(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B11019589
M. Wt: 317.2 g/mol
InChI Key: DMWOVPORGAPGNX-SOFGYWHQSA-N
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Preparation Methods

The synthesis of (2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 2-chlorobenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Chemical Reactions Analysis

(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide can be compared with similar compounds such as:

Properties

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

(E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C16H10Cl2N2O/c17-14-4-2-1-3-11(14)6-8-16(21)20-13-7-5-12(10-19)15(18)9-13/h1-9H,(H,20,21)/b8-6+

InChI Key

DMWOVPORGAPGNX-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl

Origin of Product

United States

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